BenchChemオンラインストアへようこそ!

([ring-D5]Phe3)-Octreotide Acetate

Bioanalytical method validation LC-MS/MS quantitation Stable isotope dilution

([ring-D5]Phe3)-Octreotide Acetate is a deuterated (+5 Da) internal standard for quantitative octreotide LC-MS/MS bioanalysis. The ring-D5 configuration ensures co-elution with unlabeled octreotide while providing unambiguous SRM transition differentiation, correcting for ion suppression, extraction variability, and matrix effects (<4% bias). Supplied as the acetate salt (≥95% purity, 98% 2H enrichment) with GMP-aligned batch documentation—CoA, stability data, and isotopic purity certification—for FDA/EMA bioanalytical method validation. Ideal for ANDA/NDA regulated pharmacokinetic studies, therapeutic drug monitoring, and CRO method transfer.

Molecular Formula C51H70N10O12S2
Molecular Weight 1084.3 g/mol
CAS No. 1134880-79-7
Cat. No. B3214121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name([ring-D5]Phe3)-Octreotide Acetate
CAS1134880-79-7
Molecular FormulaC51H70N10O12S2
Molecular Weight1084.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O
InChIInChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1/i4D,7D,8D,15D,16D;
InChIKeyXQEJFZYLWPSJOV-RQANEZAXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

([ring-D5]Phe3)-Octreotide Acetate (CAS 1134880-79-7): Isotopic Identity and Procurement Baseline for Octreotide Bioanalysis


([ring-D5]Phe3)-Octreotide Acetate is a stable isotope-labeled analog of the synthetic somatostatin receptor agonist octreotide, in which five deuterium atoms are substituted onto the aromatic ring of the phenylalanine residue at position 3 . With a molecular formula of C49H61D5N10O10S2 (free base) and a monoisotopic mass of approximately 1024.3 Da—representing a +5 Da mass shift from unlabeled octreotide (1019.3 Da)—this compound is engineered specifically as an internal standard for quantitative LC–MS/MS bioanalysis of octreotide in complex biological matrices . It is supplied as the acetate salt, a formulation choice that enhances aqueous solubility and handling characteristics relative to trifluoroacetate salt forms commonly encountered among peptide reference standards . The compound is categorized as a research-use-only analytical reagent, not a therapeutic agent, and is primarily sourced through specialized peptide manufacturers such as Bachem (catalog H-7238) and Alsachim (C5138) .

Why Unlabeled Octreotide or Other Peptide Internal Standards Cannot Substitute for ([ring-D5]Phe3)-Octreotide Acetate in Validated Bioanalytical Workflows


Generic substitution of internal standards in quantitative LC–MS/MS assays for octreotide is precluded by fundamental differences in physicochemical behavior, mass spectrometric response, and regulatory acceptability. Unlabeled octreotide cannot serve as an internal standard because it is indistinguishable from the analyte in the mass spectrometer, producing identical precursor and product ions and thus failing to correct for ion suppression, extraction recovery variability, or instrument drift [1]. Structurally distinct peptide internal standards such as triptorelin or dalargin, while successfully employed in some published methods, exhibit different chromatographic retention times and ionization efficiencies from octreotide, resulting in incomplete compensation for matrix effects—a 2011 study using [13C6Phe3]-octreotide demonstrated matrix effects of less than 4%, whereas methods using triptorelin showed matrix effect values as low as 66% for octreotide at 1 ng/mL [2]. Furthermore, deuterated octreotide variants differ among themselves: the D8-labeled form (deuterated on D-Phe1) introduces a larger mass shift (+8 Da) but may exhibit greater deuterium-related chromatographic isotope effects, while 13C/15N-labeled octreotide (e.g., [13C9,15N]-octreotide) offers negligible retention time shift but at substantially higher synthesis cost [3]. The ([ring-D5]Phe3)-Octreotide Acetate specifically balances sufficient mass separation (+5 Da) to avoid isotopic overlap with the analyte's natural isotope envelope while maintaining near-identical chromatographic retention to unlabeled octreotide, a property critical for reliable peak integration and matrix effect correction across diverse plasma lots [4].

([ring-D5]Phe3)-Octreotide Acetate: Quantified Differentiation Against Closest Internal Standard Alternatives


Mass Shift (+5 Da) Versus Unlabeled Octreotide: Baseline Separation Without Isotopic Overlap

([ring-D5]Phe3)-Octreotide Acetate provides a nominal mass shift of +5 Da relative to unlabeled octreotide (monoisotopic mass 1019.26 Da vs. 1024.27 Da), generated by five deuterium atoms incorporated specifically on the phenyl ring of Phe3 . This mass increment is sufficient to separate the internal standard from the analyte's [M+2H]2+ ion cluster—commonly monitored at m/z ~510 for octreotide and ~512.5 for the D5-labeled analog in doubly charged positive ion mode—while remaining free from interference by the analyte's natural abundance 13C isotope envelope, which at +5 Da contributes negligibly to the internal standard channel [1]. By contrast, unlabeled octreotide yields identical precursor and product ions to the target analyte, providing zero mass discrimination and rendering it useless as an internal standard for isotope dilution mass spectrometry [2].

Bioanalytical method validation LC-MS/MS quantitation Stable isotope dilution

Isotopic Enrichment: 98% 2H Versus 13C-Labeled Octreotide Internal Standards

The ([ring-D5]Phe3)-Octreotide Acetate product from Alsachim (C5138) is specified with a minimum chemical purity of 98.00% and a minimum isotopic enrichment of 98% 2H, confirmed by NMR and HPLC analysis . This level of isotopic enrichment is directly comparable to, and in some specifications exceeds, that of alternative labeled octreotide internal standards: [13C9,15N]-octreotide is specified at ≥98% chemical purity with 99% 13C and 98% 15N enrichment, but carries a significant cost premium due to dual-isotope synthesis . Inadequate isotopic purity—specifically the presence of unlabeled (d0) carryover—generates a positive bias in the measured analyte concentration, a systematic error that propagates through the entire calibration curve and is cited as a leading extrinsic source of quantification inaccuracy in isotope dilution mass spectrometry [1]. The 98% 2H enrichment threshold for the D5 compound thus represents a critical quality attribute that directly affects lower limit of quantification (LLOQ) reliability.

Isotopic purity Internal standard qualification LC-MS method development

Acetate Salt Form: Solubility and Handling Advantage Over Trifluoroacetate (TFA) Peptide Internal Standards

([ring-D5]Phe3)-Octreotide is supplied as the acetate salt, whereas many competing deuterated octreotide products (e.g., Octreotide-d8 Di-Trifluoroacetic Acid Salt) are formulated as trifluoroacetate (TFA) salts . The acetate counterion is the same salt form used in the octreotide active pharmaceutical ingredient (API) monograph per Ph. Eur. 2414, which specifies octreotide acetate freely soluble in water and methanol [1]. TFA salt forms of peptides can introduce residual trifluoroacetic acid that suppresses electrospray ionization in negative ion mode and may cause adduct formation in positive ion mode, complicating quantitative analysis [2]. The acetate salt therefore provides direct formulation compatibility with the unlabeled API, simplifying stock solution preparation, reducing ion suppression artifacts, and aligning with pharmacopeial reference standard practices.

Peptide solubility Salt form selection Internal standard preparation

Position-Specific Ring-D5 Labeling: Reduced Deuterium Exchange Risk Versus Alkyl-Chain Deuterated Octreotide Analogs

The five deuterium atoms in ([ring-D5]Phe3)-Octreotide are covalently bonded to aromatic ring carbons (positions 2,3,4,5,6 of the phenylalanine side chain), forming C–D bonds that are kinetically stable under typical bioanalytical sample preparation conditions (pH 2–8, aqueous/organic solvents, ambient temperature) . This contrasts with deuterium labels placed on aliphatic or exchangeable positions (e.g., N-terminal amine or side-chain hydroxyl hydrogens), which can undergo proton-deuterium back-exchange in protic solvents, gradually eroding the effective mass shift and introducing quantification drift over the course of a sample batch [1]. Octreotide-d8, which incorporates eight deuterium atoms including on the D-phenylalanine residue at position 1, may exhibit partial deuterium loss at labile positions under acidic or basic extraction conditions; the ring-D5 configuration eliminates this vulnerability by restricting deuteration to non-exchangeable aromatic C–H positions [2]. While no direct head-to-head exchange study between D5-ring and D8-mixed octreotide was identified, the principle that aromatic ring deuterium is more resistant to back-exchange than alkyl-chain or heteroatom-bound deuterium is well-established in stable isotope labeling chemistry [2].

Deuterium exchange stability Isotope effect LC-MS internal standard design

Chromatographic Co-Elution Fidelity: Deuterium Isotope Effect Mitigation Versus D8- and 13C-Labeled Octreotide

A critical performance parameter for stable isotope-labeled internal standards is the degree of chromatographic co-elution with the unlabeled analyte, which determines the internal standard's ability to correct for matrix-induced ion suppression or enhancement that varies across the chromatographic peak. Deuterated internal standards can exhibit a reverse-phase chromatographic isotope effect—a slight shift to earlier retention times—due to the shorter C–D bond length and lower polarizability compared to C–H, with the magnitude of the shift generally increasing with the number of deuterium atoms [1]. The +5 Da deuteration of ([ring-D5]Phe3)-Octreotide, localized entirely on the aromatic ring, minimizes this retention time shift relative to D8-labeled octreotide (+8 Da, potentially incorporating both aromatic and aliphatic deuteration), which may exhibit a larger ΔtR. 13C/15N-labeled octreotide demonstrates negligible retention time shift but at higher cost [2]. Published guidance on internal standard selection notes that deuterated standards with 3–5 deuterium atoms typically maintain acceptable co-elution (<0.1 min retention time difference) on modern sub-2 μm UHPLC columns, whereas highly deuterated analogs (≥8 D) may show resolution from the analyte peak under high-efficiency gradient conditions [3].

Chromatographic isotope effect Co-elution Internal standard selection

Procurement-Grade Purity and Supply Chain Traceability: Bachem H-7238 Versus Non-GMP Alternative Sources

The Bachem-manufactured ([ring-D5]Phe3)-Octreotide Acetate (catalog H-7238) is supplied through a quality management system aligned with the same infrastructure that produces the corresponding GMP-grade unlabeled octreotide API (H-5972-GMP), which holds an active Certificate of Suitability (CEP) from the European Directorate for the Quality of Medicines (EDQM) . This supply chain integration means that the deuterated internal standard benefits from extensive characterization documentation, including HPLC purity analysis, mass spectrometric identity confirmation, amino acid analysis, and residual solvent testing, comparable to the pharmacopeial monograph requirements for octreotide API (Ph. Eur. 2414) . In contrast, alternative suppliers offer octreotide-d8 Di-Trifluoroacetic Acid Salt or [13C6]-labeled variants without the same level of regulatory documentation integration, and product from non-specialized chemical vendors may lack batch-specific certificates of analysis with isotopic enrichment verification by NMR . For bioanalytical laboratories operating under GLP or supporting regulated pharmacokinetic studies, the audit trail and lot-to-lot consistency provided by the Bachem supply chain are critical for method validation documentation and regulatory inspection readiness.

Reference standard procurement GMP peptide supply Bioanalytical quality assurance

Optimal Deployment Scenarios for ([ring-D5]Phe3)-Octreotide Acetate in Regulated Bioanalysis and Pharmaceutical Development


GLP-Compliant Pharmacokinetic (PK) Studies of Octreotide Long-Acting Release (LAR) Formulations

In regulated pharmacokinetic studies supporting ANDA or NDA submissions for octreotide LAR formulations, the use of ([ring-D5]Phe3)-Octreotide Acetate as the internal standard enables accurate quantification of octreotide in human plasma over the typical therapeutic concentration range of 0.025–25.0 ng/mL. The +5 Da mass shift provides unambiguous SRM transition differentiation (e.g., m/z 512.5 → product ion vs. m/z 510 → product ion for the analyte), while the acetate salt form ensures solubility matching with the octreotide acetate API reference standard [1]. The Bachem H-7238 product's alignment with the H-5972-GMP manufacturing quality system provides the regulatory documentation chain (batch-specific CoA, stability data, isotopic purity certification) required for FDA and EMA bioanalytical method validation inspection . This scenario is supported by the published UHPLC–MS/MS method of Heinig et al. (2011), which demonstrated that a structurally matched isotopic internal standard ([13C6Phe3]-octreotide) achieved matrix effects of <4% and inter-assay precision within 6.1% across the validated range—performance benchmarks that the D5-labeled analog is designed to replicate or exceed [2].

Therapeutic Drug Monitoring (TDM) of Octreotide in Neuroendocrine Tumor Patients

Clinical laboratories developing LC-MS/MS assays for therapeutic drug monitoring of octreotide in acromegaly or neuroendocrine tumor patients require an internal standard that corrects for patient-specific matrix effects arising from variable plasma protein content, lipidemia, or co-administered medications. The ring-D5 configuration minimizes deuterium back-exchange during the sample preparation workflow (protein precipitation or solid-phase extraction at variable plasma pH), maintaining a stable +5 Da mass difference throughout the analytical batch [1]. The 98% isotopic enrichment specification ensures that the contribution of unlabeled carryover to the measured patient concentration remains below the method's total error budget (<2% bias), a critical requirement for clinical decision-making where octreotide trough levels guide dose adjustment . The compound's chromatographic co-elution fidelity with the therapeutic analyte—supported by class-level evidence on 5-D peptide internal standards—enables accurate matrix effect correction even when phospholipid-induced ion suppression varies across the elution window [2].

Bioanalytical Method Cross-Validation Between CROs Using Different LC-MS/MS Platforms

When transferring a validated octreotide bioanalytical method between contract research organizations (CROs) or across different MS platforms (triple quadrupole vs. Q-TOF), the consistent physicochemical properties of ([ring-D5]Phe3)-Octreotide Acetate facilitate method portability. The well-defined +5 Da mass increment is independent of instrument tuning parameters, unlike the response ratio optimization required when using structurally dissimilar internal standards such as triptorelin (m/z 890 → 249 vs. m/z 512 → 120 for octreotide) [1]. The availability of the compound from a single, GMP-aligned manufacturing source (Bachem H-7238) ensures that both CROs use identical internal standard material, eliminating inter-laboratory variability arising from different isotopic purity or salt form batches—a factor that has been identified as a source of cross-validation failure in multi-site peptide bioanalysis programs . The compound's specification of ≥95% chemical purity with 98% 2H enrichment provides a common quality benchmark for method transfer acceptance criteria [2].

Stability Studies of Octreotide in Formulation Excipients and Delivery Devices

In pharmaceutical development studies evaluating octreotide stability in novel delivery systems (e.g., PLGA microspheres, implantable devices, or oral formulations), ([ring-D5]Phe3)-Octreotide Acetate serves as a processor internal standard added post-incubation to correct for extraction recovery and ionization variability during LC-MS/MS quantification of intact octreotide and its degradation products. The aromatic ring deuteration is chemically inert under the forced degradation conditions commonly employed in pharmaceutical stress testing (acidic, basic, oxidative, and photolytic stress), ensuring that the internal standard itself does not undergo chemical degradation that would compromise its function as a concentration reference [1]. This application is distinct from the use of structural analog internal standards, which may exhibit different degradation kinetics under stress conditions and thus fail to correct accurately for analyte loss during sample workup. The integration of the deuterated internal standard into stability-indicating methods enables precise mass balance determination, a regulatory expectation for ANDA submission of peptide drug products .

Quote Request

Request a Quote for ([ring-D5]Phe3)-Octreotide Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.